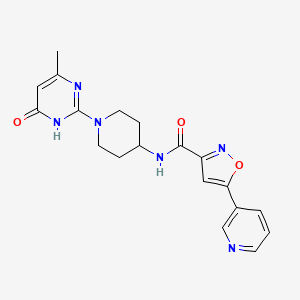

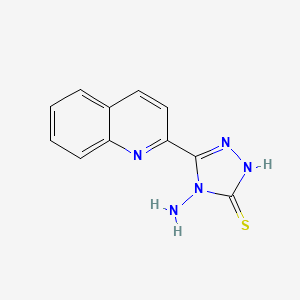

4-氨基-5-(喹啉-2-基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs .

Synthesis Analysis

The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied . Not only higher yields but also shorter reaction times were observed in comparison with the thermal procedure .Molecular Structure Analysis

The structures of the synthesized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis

The S-alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with various alkylating agents produced the S-alkylation products . This reaction was performed under thermal heating or microwave irradiation .科学研究应用

4-氨基-5-(喹啉-2-基)-4H-1,2,4-三唑-3-硫醇的合成

该化合物通过一系列四个连续反应合成,起始于喹啉-2-羧酸。它与醛的相互作用导致各种 4-(乙基、芳基)亚氨基衍生物的形成。合成的化合物已通过红外和 1H NMR 光谱、元素分析得到证实,并且它们的纯度通过薄层色谱法得到保证 (Zozulynets, 2021)。

生物活性

抗菌特性:

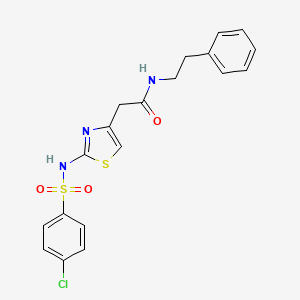

- 许多研究已经合成了 4-氨基-5-(喹啉-2-基)-4H-1,2,4-三唑-3-硫醇的衍生物,并测试了它们的抗菌特性。这些化合物表现出从强到弱的抗菌活性,大多数被测试的化合物对细菌和真菌显示出一定程度的有效性。这些衍生物的结构式通过元素分析和光谱研究得到证实 (Behalo 等人,2013),(Özyanik 等人,2012)。

抗氧化和抗肿瘤活性:

- 从该化合物合成的某些衍生物已被评估其抗肿瘤和抗氧化活性。这些研究表明,大多数合成的化合物在这些领域表现出从强到弱的活性 (Behalo 等人,2017)。

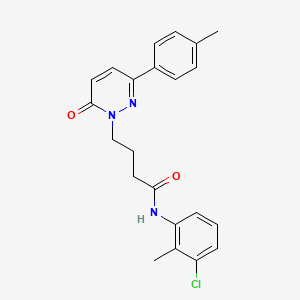

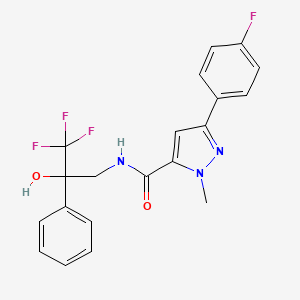

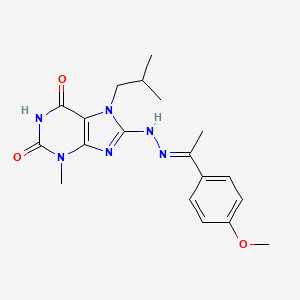

衍生物及其潜力的合成

- 4-氨基-5-(喹啉-2-基)-4H-1,2,4-三唑-3-硫醇的化学反应性已被用来合成具有潜在生物活性的各种衍生物。这些衍生物已通过先进的光谱方法表征,并且它们的生物活性已进行预筛选,以指导进一步的药理学研究 (Fedotov & Hotsulia, 2021)。

作用机制

安全和危害

未来方向

The future directions for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications as therapeutic agents . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

属性

IUPAC Name |

4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUBIZGPHKHYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)

![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)

![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)